N-(3-amino-2-methylphenyl)benzamide
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Overview
Description
N-(3-amino-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of benzamide, where the benzamide moiety is substituted with an amino group at the 3-position and a methyl group at the 2-position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-amino-2-methylphenyl)benzamide can be synthesized through several routes. One common method involves the acylation of 3-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Another method involves the selective acylation of 3-amino-2-methylbenzoic acid with benzoic anhydride. This reaction can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and improved yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Continuous flow microreactor systems are often preferred for their efficiency and ability to optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-2-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and drug candidates.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-amino-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-4-methylphenyl)benzamide: Similar structure with a methyl group at the 4-position instead of the 2-position.
N-(3-amino-2-chlorophenyl)benzamide: Similar structure with a chlorine atom at the 2-position instead of a methyl group.
N-(3-amino-2-methylphenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness
N-(3-amino-2-methylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a methyl group on the phenyl ring can affect the compound’s electronic properties and interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBIVMVNDOALIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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